Positional Isomerism Dictates Antiproliferative Potency
The 6-methoxy positional isomer (target compound 7) was directly compared with the 5-methoxy isomer (2h / NSC 134544) across the NCI 60-cell line panel. The 6-methoxy compound yielded a Mean Graph Midpoint (MG-MID) GI50 of 4.3 µM, whereas the 5-methoxy isomer achieved a mean pGI50 of 6.34, corresponding to a GI50 of approximately 0.46 µM [1][2]. This represents an approximately 9.3-fold greater potency for the 5-methoxy isomer [1][2]. The introduction of a methyl group at position 6 (compound 7) was explicitly noted to not improve activity relative to the unsubstituted or 5-substituted analogs [2].
| Evidence Dimension | Antiproliferative potency (Mean GI50 across NCI 60-cell panel) |
|---|---|
| Target Compound Data | MG-MID GI50 = 4.3 µM (compound 7) |
| Comparator Or Baseline | 5-Methoxy isomer (2h / NSC 134544): pGI50 = 6.34; GI50 ≈ 0.46 µM |
| Quantified Difference | 5-Methoxy isomer is ~9.3-fold more potent than 6-methoxy isomer |
| Conditions | NCI 60-cell line panel; 48 h exposure; five-concentration assay; highest concentration 10⁻⁴ M |
Why This Matters
Procurement of the 6-methoxy isomer is appropriate when experimental design requires a moderate-potency tool compound with a wider dynamic range for dose-response studies, rather than a maximally potent congener.
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- [2] Andreani A, Granaiola M, Locatelli A, Morigi R, Rambaldi M, Varoli L, Vieceli Dalla Sega F, Prata C, Nguyen TL, Bai R, Hamel E. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Eur J Med Chem. 2013;64:603-612. doi:10.1016/j.ejmech.2013.03.033. View Source
